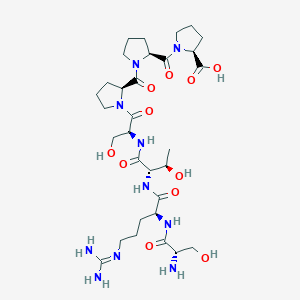![molecular formula C17H16N2O B15161626 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- CAS No. 866322-84-1](/img/structure/B15161626.png)
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- typically involves the Fischer indole synthesis method. This method uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. The reaction proceeds through a series of steps including condensation, cyclization, and deprotection to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- undergoes various chemical reactions including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: IBX in an organic solvent at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aromatic derivatives of the indole ring.
Reduction: Reduced forms of the tetrahydroindole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- involves its interaction with molecular targets such as DNA and proteins. It has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
- 2-Methyl-1,2,3,4-tetrahydro-β-carboline
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- stands out due to its phenoxy substituent, which enhances its biological activity and potential therapeutic applications. The presence of the phenoxy group can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Propiedades
Número CAS |
866322-84-1 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
8-phenoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C17H16N2O/c1-2-4-12(5-3-1)20-13-6-7-16-14(10-13)15-11-18-9-8-17(15)19-16/h1-7,10,18-19H,8-9,11H2 |
Clave InChI |
NBQLTEFESAVRMX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1NC3=C2C=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


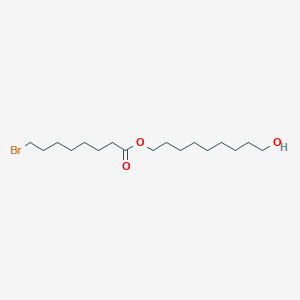
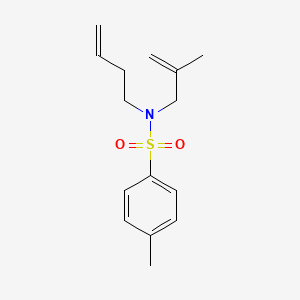
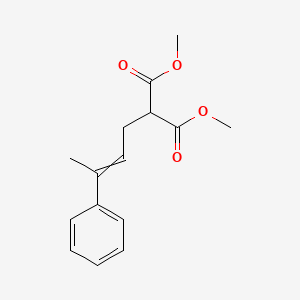
acetate](/img/structure/B15161557.png)

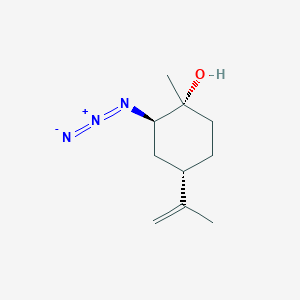


![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
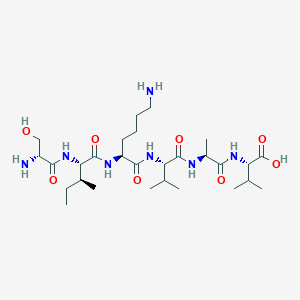
![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
